

Avoiding contamination in colistin sulfate agar dilution plates

Author: BenchChem Technical Support Team. Date: December 2025



Technical Support Center: Colistin Sulfate Agar Dilution

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during colistin sulfate agar dilution experiments.

Troubleshooting Guide: Contamination in Colistin Sulfate Agar Dilution Plates

Contamination is a critical issue that can compromise the validity of your experimental results. This guide provides a systematic approach to identifying and resolving common sources of contamination.

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Observation	Potential Cause	Recommended Action
Growth in negative control plates (no inoculum)	Media or diluent contamination	- Review media preparation and sterilization procedures Ensure autoclave is functioning correctly Use fresh, sterile distilled water for all solutions.[1][2]
Environmental contamination during pouring	- Pour plates in a sterile environment (e.g., laminar flow hood or biological safety cabinet).[1] - Minimize air exposure by partially lifting the petri dish lid.[3]	
Unidentified colonies mixed with the test organism	Cross-contamination from other samples	- Use sterile, disposable inoculation loops or sterilize reusable loops effectively between each use.[4] - Handle one bacterial isolate at a time.
Contaminated inoculum	- Streak the inoculum on a separate agar plate to check for purity before starting the dilution series.	
Mold or fungal growth on plates	Airborne spores	- Keep the laboratory clean and free of dust.[5][6] - Ensure HEPA filters in safety cabinets are certified and functioning.[1] - Seal plates with parafilm after inoculation and before incubation.[4]
Contaminated incubator	- Regularly clean and disinfect the incubator.	



"Swarming" or spreading growth across the agar surface	Inappropriate inoculum volume or technique	- Ensure the inoculum spots are small and dry completely before inverting the plates.[7]
Condensation on the agar surface	- Allow agar plates to dry completely before use Incubate plates in an inverted position.[8]	
Inconsistent growth patterns across replicate plates	Uneven distribution of colistin in the agar	- Thoroughly mix the molten agar after adding the colistin stock solution before pouring plates.[9]
Inaccurate pipetting	- Calibrate pipettes regularly Use proper pipetting techniques to ensure accurate volumes.	

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in a microbiology lab?

A1: The most common sources of contamination include airborne particles (dust, aerosols), non-sterile equipment and reagents, and human error due to improper aseptic technique.[1][5] Talking over open plates, improper glove use, and a cluttered workspace can significantly increase the risk of contamination.[1][10]

Q2: How can I ensure my workspace is sterile?

A2: Work in a biological safety cabinet or next to a Bunsen burner to create an upward flow of air that prevents airborne contaminants from settling.[11] Before starting, wipe down all surfaces, including your hands (with gloves on), with a suitable disinfectant like 70% ethanol.[4]

Q3: What is the correct procedure for pouring agar plates to minimize contamination?

A3: After autoclaving, allow the molten agar to cool to 45-50°C before adding the colistin sulfate.[7] When pouring, lift the lid of the petri dish minimally and at an angle to shield the

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surface from airborne contaminants.[3] Pour the agar carefully to avoid splashing and allow the plates to solidify on a level surface undisturbed.[12]

Q4: How should I prepare and store my colistin sulfate stock solution?

A4: Prepare the stock solution using sterile distilled water.[13] It is recommended to prepare the stock solution on the day of the test.[14] If storage is necessary, dispense the stock solution into small, sterile aliquots and store at -70°C or below to maintain stability.[13]

Q5: My negative control plates are showing growth. What should I do?

A5: If your negative control plates (containing agar and colistin but no bacteria) show growth, it indicates a breach in sterility during the plate preparation process. Discard the entire batch of plates and review your aseptic technique, media sterilization, and environmental controls.[15] [16]

Q6: I see multiple different colony types on my test plates. How do I interpret these results?

A6: The presence of more than two distinct colony types on a plate is generally considered a sign of contamination.[16] Such results are unreliable and should not be used for diagnosis or MIC determination. The experiment should be repeated with a focus on improving aseptic technique to prevent cross-contamination.

Experimental Protocols Preparation of Colistin Sulfate Agar Plates

- Prepare Media: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving.
- Cool Agar: Place the molten MHA in a 45-50°C water bath to cool.[7] Holding the agar at this
 temperature prevents it from solidifying while minimizing the degradation of the heat-labile
 colistin.
- Prepare Colistin Stock Solution: On the day of the experiment, prepare a stock solution of
 colistin sulfate in sterile distilled water.[14] The concentration should be calculated to achieve
 the desired final concentrations in the agar plates.



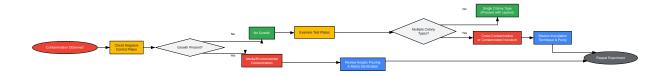
- Add Colistin to Agar: In a sterile environment, add the appropriate volume of the colistin stock solution to the molten MHA to achieve the target concentrations for your dilution series.
 Swirl the flask gently but thoroughly to ensure even distribution.[9]
- Pour Plates: Dispense the colistin-containing agar into sterile petri dishes (approximately 20-25 mL per 100 mm plate). Allow the plates to solidify at room temperature on a level surface.
- Dry and Store: Once solidified, the plates can be stored in a refrigerator (2-8°C) until use. It is recommended to use them fresh to avoid potential contamination issues.[17]

Agar Dilution Inoculation Procedure

- Prepare Inoculum: From a fresh (18-24 hour) culture, pick 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard.[14]
- Dilute Inoculum: Further dilute the standardized suspension as required by your specific protocol to achieve the desired final inoculum concentration (e.g., 1 x 10^4 CFU/spot).[18]
- Inoculate Plates: Using a multipoint inoculator or a calibrated loop, spot-inoculate the surface
 of the colistin-containing agar plates and a growth control plate (no colistin).
- Dry and Incubate: Allow the inoculum spots to dry completely before inverting the plates.[7]
 Incubate the plates at 35°C ± 2°C for 16-24 hours.[7]
- Read Results: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of colistin that completely inhibits visible growth, disregarding a single colony or a faint haze.[7]

Visual Guides





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Caption: A logical workflow for troubleshooting contamination events.

Caption: Key steps for maintaining aseptic technique during experiments.

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- To cite this document: BenchChem. [Avoiding contamination in colistin sulfate agar dilution plates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10787229#avoiding-contamination-in-colistin-sulfate-agar-dilution-plates]

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